Granisetron N-Oxide

Description

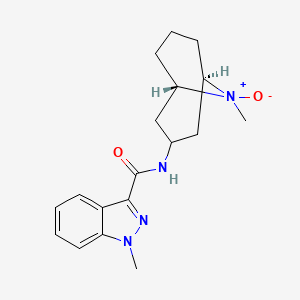

Structure

2D Structure

3D Structure

Properties

CAS No. |

160177-68-4 |

|---|---|

Molecular Formula |

C18H24N4O2 |

Molecular Weight |

328.4 g/mol |

IUPAC Name |

1-methyl-N-[(1S,5R)-9-methyl-9-oxido-9-azoniabicyclo[3.3.1]nonan-3-yl]indazole-3-carboxamide |

InChI |

InChI=1S/C18H24N4O2/c1-21-16-9-4-3-8-15(16)17(20-21)18(23)19-12-10-13-6-5-7-14(11-12)22(13,2)24/h3-4,8-9,12-14H,5-7,10-11H2,1-2H3,(H,19,23)/t12?,13-,14+,22? |

InChI Key |

UMBTYYGXIVUPCY-NFFIMNGOSA-N |

Isomeric SMILES |

CN1C2=CC=CC=C2C(=N1)C(=O)NC3C[C@H]4CCC[C@@H](C3)[N+]4(C)[O-] |

Canonical SMILES |

CN1C2=CC=CC=C2C(=N1)C(=O)NC3CC4CCCC(C3)[N+]4(C)[O-] |

Origin of Product |

United States |

Formation and Degradation Mechanisms of Granisetron N Oxide

Oxidative Degradation Pathways Leading to Granisetron (B54018) N-Oxide Formation

The chemical structure of granisetron contains a tertiary amine group within its 9-azabicyclo[3.3.1]nonane moiety, which is susceptible to oxidation. amazonaws.com This electron-rich nitrogen atom is the primary site for the formation of Granisetron N-Oxide. The principal pathway for this transformation is the direct oxidation of the tertiary amine, resulting in the addition of an oxygen atom to form the N-oxide derivative. amazonaws.com This reaction is a common metabolic and degradation pathway for compounds containing tertiary amines. amazonaws.comdrugbank.com

Forced degradation studies, a common practice in pharmaceutical stability testing, have demonstrated this pathway. When granisetron is subjected to oxidative stress, typically using hydrogen peroxide (H₂O₂), significant formation of degradation products is observed. ijpsr.comresearchgate.net The N-oxide is a prominent impurity formed under these conditions. amazonaws.com The mechanism involves the nucleophilic nitrogen atom of the tertiary amine attacking the electrophilic oxygen of the oxidizing agent.

In addition to the formation of the N-oxide, other oxidative degradation processes can occur, such as N-demethylation and aromatic ring oxidation. drugbank.comfresenius-kabi.com However, the formation of this compound is specifically linked to the oxidation of the tertiary amine on the bicyclic ring structure. amazonaws.com

Environmental and Catalytic Factors Influencing Granisetron Oxidation

The oxidation of granisetron to form this compound is influenced by several environmental and chemical factors. The presence of oxidizing agents, pH, and temperature are key variables that can accelerate this degradation process.

Oxidizing Agents: The presence of oxidizing agents is the most direct factor leading to the formation of this compound. Hydrogen peroxide (H₂O₂) is frequently used in laboratory studies to simulate oxidative stress. Studies have shown that granisetron experiences slight degradation when exposed to a 3.0% H₂O₂ solution for 8 hours at room temperature. japsonline.com More significant degradation is observed when the concentration of the oxidizing agent or the duration of exposure is increased. ijpsr.comresearchgate.net For instance, substantial degradation was noted in a 10% H₂O₂ solution. researchgate.net

pH Conditions: Granisetron's stability is notably affected by pH. Forced degradation studies reveal that the drug is relatively unstable in both acidic and alkaline conditions. researchgate.net Significant degradation has been observed during basic hydrolysis. ijpsr.com While these studies often focus on hydrolytic degradation, the pH can also influence the rate of oxidation.

Temperature: Elevated temperatures can promote the degradation of granisetron. Forced degradation studies often employ heat to accelerate the process. For example, hydrolytic degradations have been carried out at temperatures of 80°C and 90°C to induce degradation. japsonline.comrjpbcs.com

The following table summarizes findings from various forced degradation studies on granisetron, highlighting the conditions that can lead to the formation of oxidative impurities like this compound.

| Study Condition | Reagent/Condition | Duration & Temperature | Observed Degradation | Reference |

| Oxidative | 3.0% H₂O₂ | 8 hours at room temp. | Slight degradation, three impure peaks formed | japsonline.com |

| Oxidative | 10% H₂O₂ | 2 days at 70°C | Significant degradation | researchgate.net |

| Acid Hydrolysis | 1M HCl | 8 hours at 90°C | Degradation observed | japsonline.com |

| Alkaline Hydrolysis | 1M NaOH | 8 hours at 90°C | Degradation observed | japsonline.com |

| Alkaline Hydrolysis | 0.5N NaOH | 12 hours at 70°C | Significant degradation | researchgate.net |

| Thermal | Water | 2 hours at 80°C | Degradation observed | rjpbcs.com |

While specific catalytic systems for granisetron oxidation are not extensively detailed in the literature, the use of oxidizing agents like H₂O₂ in these studies demonstrates that the reaction can be initiated by chemical means under various environmental conditions. frontiersin.orgresearchgate.net

Identification of this compound as a Specific Oxidative Impurity

This compound has been definitively identified as a specific and important degradation product of granisetron. amazonaws.com It is classified as a degradation impurity, meaning it can form over time in the final drug product, particularly under ambient or stress conditions. amazonaws.com Its presence can be an indicator of the product's exposure to stress during transport or its age. amazonaws.com

The characterization of this impurity has been the subject of dedicated analytical studies. In research focused on identifying degradation products, significant degradation of granisetron was observed under oxidative stress conditions. ijpsr.com The resulting primary oxidative impurity was isolated using techniques like preparative High-Performance Liquid Chromatography (HPLC). researchgate.netresearchgate.net

Following isolation, the structure of the impurity was elucidated using a combination of advanced analytical methods. These include:

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): To determine the molecular weight and fragmentation pattern. ijpsr.com

Infrared (IR) Spectroscopy: To identify functional groups. ijpsr.com

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, and 2D NMR): To provide detailed information about the molecular structure, confirming the position of the N-oxide group. ijpsr.com

These comprehensive characterization studies have unequivocally confirmed the identity of the impurity as this compound. ijpsr.comresearchgate.net Chromatographic methods have been developed to effectively separate this compound from the parent granisetron and other process-related impurities. researchgate.net

The table below provides key identification details for this compound.

| Identifier | Value | Reference |

| Compound Name | This compound | pharmaffiliates.com |

| Molecular Formula | C₁₈H₂₄N₄O₂ | pharmaffiliates.com |

| Molecular Weight | 328.42 | pharmaffiliates.com |

| CAS Number | 160177-68-4 | pharmaffiliates.com |

| Nature of Impurity | Oxidative Degradation Product | amazonaws.com |

Metabolic Context of Granisetron Relevant to Oxidative Products

Overview of Granisetron (B54018) Biotransformation Pathways in Biological Systems

Granisetron undergoes extensive metabolism, primarily in the liver. fda.govmedsafe.govt.nz The biotransformation of granisetron follows two main pathways: N-demethylation and aromatic ring oxidation, which are subsequently followed by conjugation. fda.govdrugbank.commedsafe.govt.nz These metabolic processes convert the parent drug into various metabolites. hres.ca

Following administration, only a small fraction of granisetron is excreted unchanged in the urine, averaging about 11-12% of the dose within 48 hours. fda.govhres.ca The majority of the dose is eliminated as metabolites, with approximately 48% excreted in the urine and 38% in the feces. fda.govdrugbank.com The primary metabolites identified in humans are 7-hydroxygranisetron (B160284) and, to a lesser degree, 9'-desmethylgranisetron. researchgate.neteurekaselect.comnih.gov While animal studies have suggested that some metabolites might retain 5-HT3 receptor antagonist activity, in humans, these metabolites are found in very low concentrations and are not considered to significantly contribute to the drug's pharmacological action. medsafe.govt.nzmedsafe.govt.nz

Table 1: Major Metabolic Pathways of Granisetron

| Metabolic Pathway | Description | Resulting Metabolite(s) |

|---|---|---|

| Aromatic Ring Oxidation | Hydroxylation of the aromatic indazole ring, predominantly at the 7-position. This is the main metabolic route at clinically relevant concentrations. nih.gov | 7-hydroxygranisetron |

| N-demethylation | Removal of the methyl group from the indazole nitrogen at the 9'-position. nih.gov | 9'-desmethylgranisetron |

| Conjugation | Subsequent reaction of the oxidized metabolites with polar molecules to facilitate excretion. | Conjugated metabolites |

Role of Cytochrome P450 Enzymes in Granisetron Metabolism

The metabolism of granisetron is mediated by the cytochrome P450 (CYP) superfamily of enzymes. waocp.org Research using human liver microsomes has identified specific CYP isoforms responsible for the different metabolic pathways. researchgate.netnih.gov

Studies have shown that CYP1A1 is the principal enzyme responsible for the main metabolic pathway of granisetron, which is the 7-hydroxylation. researchgate.neteurekaselect.com This finding was significant as it was one of the first demonstrations of CYP1A1's substantial role in the metabolism of a drug, beyond its known function in metabolizing environmental compounds. researchgate.neteurekaselect.com

The N-demethylation pathway, leading to 9'-desmethylgranisetron, is primarily catalyzed by the CYP3A subfamily, particularly CYP3A4. fda.govresearchgate.netnih.gov Some research also indicates that CYP1A1 can contribute to the 9'-demethylation route as well. researchgate.neteurekaselect.com The involvement of the CYP3A subfamily is further suggested by inhibition studies where ketoconazole, a known inhibitor of CYP3A, significantly reduces granisetron metabolism. fda.govnih.govpom.go.id

Table 2: Cytochrome P450 Enzymes in Granisetron Metabolism

| Enzyme | Metabolic Reaction Catalyzed | Significance |

|---|---|---|

| CYP1A1 | 7-hydroxylation (major pathway) and 9'-demethylation (minor contribution). researchgate.neteurekaselect.com | The primary enzyme responsible for the main metabolic clearance of granisetron. researchgate.netacs.org |

| CYP3A4 | 9'-desmethylation (major pathway). fda.govnih.gov | A key enzyme in the alternative metabolic route of granisetron. nih.govwaocp.org |

Distinguishing Metabolic Intermediates from Degradation Impurities like Granisetron N-Oxide

In the context of granisetron, it is crucial to differentiate between products formed through biological metabolism and those resulting from chemical degradation.

A metabolic intermediate is a substance formed during the enzymatic process of biotransformation within a living organism. taylorandfrancis.comwikipedia.org For granisetron, 7-hydroxygranisetron and 9'-desmethylgranisetron are true metabolic intermediates, as they are the products of the action of CYP enzymes in the liver. researchgate.netnih.gov

In contrast, This compound is classified as a degradation impurity. amazonaws.com It is not a product of the primary enzymatic pathways in the body. Instead, it is formed through the chemical oxidation of the parent molecule. amazonaws.com Granisetron's structure includes an electron-rich tertiary amine group, which is susceptible to oxidation, leading to the formation of the N-oxide. amazonaws.com This process can occur under ambient conditions, meaning it can form in the drug substance or final drug product during manufacturing or storage, especially under stress conditions. amazonaws.com Other degradation impurities can be formed through processes like hydrolysis, which cleaves the amide group. amazonaws.comnih.gov

Table 3: Comparison of Metabolic Intermediates and Degradation Impurities of Granisetron

| Characteristic | Metabolic Intermediates (e.g., 7-hydroxygranisetron) | Degradation Impurity (this compound) |

|---|---|---|

| Origin | Formed in vivo (within a biological system). wikipedia.org | Formed via chemical reaction, can be ex vivo (outside a biological system). amazonaws.com |

| Formation Process | Enzymatic conversion by Cytochrome P450 enzymes (e.g., CYP1A1, CYP3A4). researchgate.neteurekaselect.com | Chemical oxidation of the tertiary amine group. amazonaws.com |

| Nature | A product of the body's natural drug metabolism and detoxification process. drugbank.comwikipedia.org | An impurity resulting from the chemical instability of the drug substance. amazonaws.com |

| Typical Examples | 7-hydroxygranisetron, 9'-desmethylgranisetron. nih.gov | this compound. amazonaws.compharmaffiliates.com |

Table of Compound Names

| Compound Name | Type |

|---|---|

| Granisetron | Parent Compound |

| This compound | Degradation Impurity |

| 7-hydroxygranisetron | Metabolic Intermediate |

| 9'-desmethylgranisetron | Metabolic Intermediate |

Advanced Analytical Methodologies for Granisetron N Oxide Characterization

Chromatographic Techniques for Separation and Quantification of Granisetron (B54018) N-Oxide

High-Performance Liquid Chromatography (HPLC) is a primary technique for the separation and quantification of Granisetron and its impurities, including Granisetron N-oxide.

A study details a stability-indicating HPLC method where an oxidative degradation impurity was isolated and characterized. researchgate.net The separation was achieved using a reversed-phase C18 column. japsonline.comtsijournals.comjapsonline.com Various mobile phase compositions have been explored to optimize the separation of Granisetron from its degradation products. One effective mobile phase consists of a mixture of acetonitrile (B52724) and a potassium phosphate (B84403) buffer solution, with the pH adjusted to acidic levels. japsonline.comjapsonline.com

For the quantification of Granisetron and its related compounds, UV detection is commonly employed, with a detection wavelength often set around 305 nm. tsijournals.comijrar.org The injection volume for analysis is typically small, for instance, 10 or 20 microliters. researchgate.nettsijournals.com

The following table summarizes typical HPLC conditions used for the analysis of Granisetron and its impurities.

| Parameter | Condition |

| Column | Reversed-phase C18 |

| Mobile Phase | Acetonitrile and aqueous buffer (e.g., phosphate buffer) |

| Detection | UV at 305 nm |

| Flow Rate | 1.0 - 1.2 mL/min |

| Injection Volume | 10 - 20 µL |

Spectroscopic and Spectrometric Approaches for Structural Elucidation of this compound

The structural elucidation of this compound and other impurities relies heavily on spectroscopic and spectrometric techniques, primarily Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Mass Spectrometry (MS):

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are powerful tools for identifying and confirming the structure of metabolites and degradation products. researchgate.net In positive ionization mode, the protonated molecule [M+H]+ of Granisetron is observed at an m/z of 313.2018. nih.gov The fragmentation pattern obtained from MS/MS analysis provides crucial information for structural confirmation. researchgate.net For instance, a common fragmentation for Granisetron involves the ion at m/z 138. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR and ¹³C NMR spectroscopy are indispensable for the definitive structural elucidation of organic molecules like this compound. researchgate.netlgcstandards.comgoogle.com NMR provides detailed information about the chemical environment of each proton and carbon atom in the molecule, allowing for the precise assignment of the chemical structure. researchgate.net

The following table outlines the key spectroscopic techniques and their applications in the characterization of this compound.

| Technique | Application |

| Mass Spectrometry (MS) | Molecular weight determination and confirmation of elemental composition. |

| Tandem MS (MS/MS) | Structural elucidation through fragmentation analysis. researchgate.net |

| ¹H NMR Spectroscopy | Provides information on the number and types of protons and their connectivity. lgcstandards.com |

| ¹³C NMR Spectroscopy | Provides information on the carbon skeleton of the molecule. researchgate.netresearchgate.net |

Development and Validation of Stability-Indicating Analytical Methods for Granisetron and its Oxidative Impurities

The development of stability-indicating analytical methods is a regulatory requirement to ensure that the analytical procedure can accurately measure the active pharmaceutical ingredient (API) in the presence of its degradation products.

For Granisetron, forced degradation studies are performed under various stress conditions, including oxidative, acidic, basic, thermal, and photolytic conditions, as per the International Council for Harmonisation (ICH) guidelines. researchgate.netvulcanchem.com It has been observed that Granisetron is particularly susceptible to degradation under oxidative and basic hydrolytic conditions. researchgate.netvulcanchem.com

A stability-indicating HPLC method must be able to separate the main peak of Granisetron from all potential degradation products. japsonline.com The validation of such a method includes assessing parameters like specificity, linearity, accuracy, precision, and robustness. ijrar.org

Specificity is demonstrated by the ability to resolve the analyte from its impurities.

Linearity is established by showing a direct proportional relationship between the concentration of the analyte and the analytical response over a defined range. ijrar.orgjmpas.com

Accuracy is determined by recovery studies, ensuring the method can accurately quantify the analyte. japsonline.com

Precision is assessed by evaluating the repeatability and intermediate precision of the method, typically expressed as the relative standard deviation (RSD). ijrar.org

The development and validation of these methods are crucial for monitoring the stability of Granisetron formulations and ensuring their quality throughout their shelf life. japsonline.comcjhp-online.ca

Impurity Profiling and Quality Control Strategies for Granisetron N Oxide

Comprehensive Impurity Profiling of Granisetron (B54018) Drug Substances and Drug Products

The rigorous identification and quantification of impurities are fundamental to guaranteeing the safety, quality, and efficacy of pharmaceutical products. For Granisetron, a potent selective 5-HT3 receptor antagonist, establishing a detailed impurity profile is a critical component of quality control. hres.ca Among the potential impurities, Granisetron N-Oxide is recognized as a significant impurity that can arise during both the manufacturing process and through degradation. ijpsr.comresearchgate.netpharmaffiliates.com

To proactively identify potential degradation products, regulatory guidelines recommend conducting forced degradation studies. ijpsr.com These studies expose the drug substance to extreme conditions such as acid, base, oxidation, heat, and light. ijpsr.comresearchgate.net Research shows that Granisetron is particularly susceptible to degradation under oxidative and basic conditions. ijpsr.comresearchgate.net Specifically, the use of hydrogen peroxide as an oxidizing agent leads to the formation of this compound. researchgate.net

A variety of sophisticated analytical techniques are essential for a thorough impurity profile of Granisetron. The most prevalent method is High-Performance Liquid Chromatography (HPLC), especially stability-indicating reverse-phase HPLC, which is designed to separate the active pharmaceutical ingredient (API) from all potential impurities and degradation products. ijpsr.comijrar.org The development and validation of such methods are performed according to International Council for Harmonisation (ICH) guidelines. ijpsr.com

For the structural confirmation of these separated impurities, hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are invaluable. ijpsr.com LC-MS provides precise mass data that helps in identifying unknown compounds. This is complemented by other spectroscopic methods, including Infrared (IR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR, and 2D NMR), which provide definitive structural elucidation of the isolated impurities. ijpsr.com

A comprehensive impurity profile for Granisetron would include several identified substances.

Table 1: Potential Impurities in Granisetron

| Compound Name | Type of Impurity | Analytical Identification Method |

| This compound | Process-Related & Degradation | LC-MS, NMR, IR ijpsr.com |

| Granisetron Impurity E | Pharmacopeial Impurity | Monograph lgcstandards.com |

| 1-Methyl-1H-indazole-3-carboxylic acid | Process-Related | HPLC |

Methodologies for the Isolation and Enrichment of this compound Impurity

To properly characterize and quantify impurities, they must first be isolated in a pure form to serve as reference standards. For this compound, chromatographic techniques are the primary methods for isolation and enrichment.

Preparative High-Performance Liquid Chromatography (Prep-HPLC) is a powerful and widely used technique for isolating impurities from the bulk drug substance in sufficient quantities for detailed spectroscopic analysis. ijpsr.comresearchgate.net An analytical HPLC method is typically scaled up for preparative purposes. ijpsr.com The selection of the column and mobile phase is critical for achieving the necessary separation. For instance, a study successfully used an XBridge phenyl column with a mobile phase consisting of ammonium (B1175870) acetate (B1210297) buffer and a mixture of acetonitrile (B52724) and methanol (B129727) in a gradient elution mode. ijpsr.com After isolation, the collected fractions containing the impurity are concentrated, often using a rotary evaporator, and then freeze-dried (lyophilized) to obtain the pure impurity as a solid. researchgate.netresearchgate.net

Flash chromatography can be employed as a preliminary purification step. It is a faster, lower-pressure technique than preparative HPLC and can be used to enrich the concentration of the target impurity before a final, high-resolution purification step.

Supercritical Fluid Chromatography (SFC) offers a "green" alternative to traditional liquid chromatography. By using supercritical carbon dioxide as the main component of the mobile phase, SFC reduces the consumption of organic solvents, allows for faster separations, and simplifies the removal of the solvent from the isolated compound.

Table 2: Comparison of Isolation and Enrichment Methodologies for this compound

| Methodology | Principle | Advantages | Disadvantages |

| Preparative HPLC | High-pressure liquid chromatography is used to separate, identify, and quantify components in a mixture on a large scale. ijpsr.com | High resolution, high purity of isolated compound. ijpsr.com | Can be time-consuming and requires large volumes of solvent. |

| Flash Chromatography | A rapid form of preparative column chromatography that uses positive pressure to accelerate solvent flow. | Faster than traditional column chromatography, suitable for pre-purification. | Lower separation efficiency compared to HPLC. ijrar.org |

| Supercritical Fluid Chromatography (SFC) | Chromatography using a supercritical fluid as the mobile phase, reducing organic solvent use. | Fast, environmentally friendly, easy solvent removal. | Requires specialized equipment and may not be suitable for all compounds. |

Stability Research and Kinetic Studies on Granisetron N Oxide Formation

Investigation of Granisetron (B54018) Degradation Kinetics Under Various Stress Conditions

Forced degradation studies are essential to identify potential degradation products and pathways. Granisetron has been subjected to various stress conditions, including acid and alkaline hydrolysis, oxidation, and thermal and photolytic stress, to understand its stability profile.

Research indicates that Granisetron is susceptible to degradation under oxidative, acidic, and basic conditions. amazonaws.comijpsr.com One of the primary degradation products formed under oxidative stress is Granisetron N-Oxide. amazonaws.comgoogleapis.com The formation of the N-oxide occurs at the electron-rich tertiary amine group of the granataneamine moiety of the Granisetron molecule. amazonaws.com

In a study investigating the degradation of Granisetron, significant degradation was observed during basic hydrolysis and oxidative studies. ijpsr.com Specifically, when subjected to 10% hydrogen peroxide (H2O2), Granisetron degraded to form an "n-Oxidative impurity," which has been identified as this compound. googleapis.comresearchgate.net In contrast, the drug showed relative stability under neutral hydrolysis, thermal, and photolytic conditions in some studies. ijpsr.comgoogleapis.com

Hydrolytic degradation under acidic (1.0 M HCl) and alkaline (1.0 M NaOH) conditions, particularly when refluxed at 90°C for 8 hours, also leads to the breakdown of Granisetron, primarily through the cleavage of the amide bond. japsonline.com However, the formation of this compound is most prominently linked to oxidative conditions. amazonaws.com

The table below summarizes the findings from various stress degradation studies on Granisetron.

| Stress Condition | Reagent/Method | Observation | Primary Degradation Product(s) |

| Oxidative | 10% H2O2 | Significant degradation | This compound googleapis.comresearchgate.net |

| Acid Hydrolysis | 1 M HCl, reflux at 90°C for 16h | Unstable | Amide cleavage products (1-methyl-1H-indazole-3-carboxylic acid and 9-methyl-9-azabicyclo[3.3.1]nonan-3-amine) amazonaws.com |

| Alkaline Hydrolysis | 0.5N NaOH, heated at 70°C for 12h | Significant degradation | Amide cleavage products (1-methyl-1H-indazole-3-carboxylic acid and 9-methyl-9-azabicyclo[3.3.1]nonan-3-amine) amazonaws.comijpsr.com |

| Thermal | 105°C | Stable | No significant degradation observed googleapis.com |

| Photolytic | UV light (200 Watt hours/square meter) | Stable | No significant degradation observed googleapis.com |

Photostability and Chemical Stability Studies Relevant to N-Oxide Formation

Photostability testing is a crucial part of stress testing. In some studies, Granisetron hydrochloride has been found to be relatively stable under photolytic conditions, with no significant degradation observed when exposed to UV light. ijpsr.comgoogleapis.com However, other reports indicate that the drug product is sensitive to light, and it is recommended to keep the container in the outer carton to protect it from light. medsafe.govt.nzgene.com This suggests that while the active substance itself may show some resilience, the formulation as a whole may be more susceptible to light-induced degradation, which could potentially contribute to the formation of impurities over time, although direct evidence linking photolytic degradation to N-oxide formation is not prominent in the reviewed literature.

The chemical stability of Granisetron is significantly influenced by oxidizing agents. The tertiary amine in the Granisetron structure is prone to oxidation, leading to the formation of this compound. amazonaws.com This impurity is considered a significant degradation product because it can form and accumulate in the drug product under ambient conditions. amazonaws.com The presence of strong oxidizers is listed as a condition to avoid for Granisetron-containing products. gene.com

Impact of Formulation Components and Storage Conditions on this compound Accumulation

The composition of a pharmaceutical formulation and its storage conditions play a vital role in the stability of the active pharmaceutical ingredient (API) and the potential for the accumulation of degradation products like this compound.

Studies on the stability of Granisetron hydrochloride in various intravenous (IV) solutions, such as 0.9% sodium chloride and 5% dextrose, have generally shown the drug to be stable for at least 24 hours at room temperature under normal lighting. google.com However, the potential for oxidative degradation and the formation of N-oxide over longer storage periods, especially if exposed to light or elevated temperatures, remains a concern. The pH of the formulation is also a critical factor, as Granisetron shows instability in both acidic and alkaline conditions. amazonaws.comijpsr.com Granisetron for injection is typically formulated at a pH between 4.0 and 6.0. fda.gov

Storage conditions are critical in preventing the degradation of Granisetron. It is recommended that Granisetron products be stored protected from light and not frozen. gene.comfresenius-kabi.com Some formulations specify storage at or below 25°C or 30°C. medsafe.govt.nzgene.com These precautions are in place to minimize the rate of degradation, including the oxidative pathway that leads to the formation of this compound. The accumulation of this compound can be an indicator of the stress the product has undergone during transport or its age. amazonaws.com

The table below summarizes the stability of Granisetron in different formulations and under various storage conditions.

| Formulation/Diluent | Storage Temperature | Storage Duration | Stability |

| 0.9% Sodium Chloride or 5% Dextrose | Room Temperature | At least 24 hours | Stable google.com |

| Extemporaneously prepared oral liquid in cherry syrup | 5°C and 24°C | 14 days | Stable ijpsr.com |

| 0.9% Sodium Chloride in disposable elastomeric infusion device | 4°C | 7 days | >90% of initial concentration remained nih.gov |

| 5% Dextrose in disposable elastomeric infusion device | 4°C | 14 days | >92% of initial concentration remained nih.gov |

| Multi-dose vial (after penetration) | Room Temperature | 30 days | Stable fresenius-kabi.com |

Computational and Mechanistic Studies of Granisetron N Oxide Formation

In Silico Prediction of Oxidation Susceptibility and N-Oxide Pathway Modeling

In silico, or computational, methods are powerful tools for predicting the metabolic fate of drug molecules. These approaches can identify atoms or functional groups most susceptible to oxidative metabolism, thereby modeling potential metabolic pathways, including N-oxide formation.

Detailed research into the electro-oxidation of Granisetron (B54018) provides a practical example of how such predictions are made. In these studies, computational chemistry programs were used to calculate the electron charge distribution across the Granisetron molecule. The rationale is that atoms with higher negative charge density (i.e., greater electron availability) are more likely to be sites of oxidation. One study calculated the specific charges on each of the four nitrogen atoms within the Granisetron structure to predict the most electroactive site.

The results indicated that the N1 nitrogen of the indazole ring was the most electron-rich, making it the most probable site for the initial oxidation step in an electrochemical context. This prediction was subsequently used to propose a mechanism for the formation of 7-hydroxygranisetron (B160284).

While this particular study modeled the pathway to a different metabolite, the methodology is directly applicable to modeling the formation of Granisetron N-Oxide. The tertiary amine nitrogen (N9) in the 9-azabicyclo[3.3.1]nonane ring is also an electron-rich center, known to be a common site for metabolic oxidation in many pharmaceuticals. In silico models of drug metabolism, often incorporating knowledge of cytochrome P450 (CYP) enzyme active sites, can be used to predict the likelihood of oxidation at this N9 position versus other sites, such as the indazole ring or the N-methyl group.

Table 1: In Silico Prediction of Nitrogen Atom Reactivity in Granisetron Based on Calculated Electron Charges. Data illustrates the relative susceptibility of different nitrogen atoms to oxidation, with N1 being the most favored site in electro-oxidation studies.

Theoretical Chemistry Approaches to Understand Granisetron Oxidation Mechanisms

Theoretical chemistry provides the framework for understanding the step-by-step process of chemical reactions. For Granisetron, theoretical approaches have been used to elucidate its electro-oxidation mechanism. This mechanism, which leads to 7-hydroxygranisetron, is proposed to occur in two main steps:

Initial Electron Loss: The first oxidation step involves the loss of a single electron from the most electron-rich site, the N1 nitrogen of the indazole moiety. This creates a radical cation intermediate.

Stabilization and Reaction: The resulting positive charge is stabilized by resonance, transferring to the ortho position of the benzene (B151609) ring. Subsequent reaction with water leads to the formation of the 7-hydroxygranisetron metabolite.

While this mechanism describes aromatic hydroxylation, the formation of this compound at the N9 position follows a different, well-established theoretical pathway for tertiary amine oxidation. This process is commonly mediated by CYP enzymes or flavin-containing monooxygenases (FMOs). The generally accepted mechanism involves:

Single Electron Transfer (SET): The nitrogen's lone pair of electrons is transferred to the activated oxygen species of the enzyme (e.g., the ferryl-oxo species in CYP450), forming an aminium radical cation.

Oxygen Rebound: An oxygen atom then "rebounds" onto the nitrogen atom, forming the N-O bond and yielding the final N-oxide product.

Theoretical chemistry calculations, such as density functional theory (DFT), can be employed to model the transition states and energy barriers for this pathway, providing a quantitative understanding of the reaction kinetics and helping to explain why N-oxidation is a competing metabolic route.

Molecular Level Insights into Stability and Reactivity Leading to N-Oxide Formation

Reactivity of the Indazole Ring: As shown by computational studies, the N1 position of the indazole ring is highly reactive due to its high electron density. drugbank.com This reactivity leads to the formation of hydroxylated metabolites like 7-hydroxygranisetron.

Reactivity of the Tertiary Amine: The N9 atom of the 9-azabicyclo[3.3.1]nonane moiety is a tertiary aliphatic amine. Such functional groups are classic substrates for oxidative enzymes. The formation of this compound is a direct consequence of the reactivity of this electron-rich nitrogen atom. amazonaws.com

Stability of the N-Oxide: The fact that this compound is found as a degradation product that can accumulate over time suggests it is a chemically stable entity once formed. amazonaws.com Unlike some reactive intermediates, the N-oxide is often a terminal metabolite. Molecular modeling could further probe the stability of this compound by calculating its thermodynamic properties relative to the parent drug and other metabolites.

Future Directions in Granisetron N Oxide Research

Development of Novel and Efficient Synthetic Routes for Granisetron (B54018) N-Oxide Reference Standards

The availability of pure reference standards is a prerequisite for the accurate quantification of impurities in drug substances and products. Currently, the reference standard for Granisetron N-Oxide is often obtained by isolating the impurity from samples of Granisetron that have been subjected to forced oxidative degradation. researchgate.net This isolation is typically achieved through laborious and time-consuming techniques such as preparative High-Performance Liquid Chromatography (HPLC). researchgate.net While effective for obtaining small quantities, this method is not ideal for generating the larger amounts of material required for comprehensive analytical method development and validation.

Future research must prioritize the development of direct and efficient chemical syntheses for this compound. A promising avenue involves the selective oxidation of the tertiary amine on the 9-azabicyclo[3.3.1]nonane moiety of the Granisetron molecule.

Potential Synthetic Approach:

Reaction: Direct oxidation of Granisetron.

Oxidizing Agents: Reagents such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide could be explored.

Challenges: A key challenge will be ensuring the selectivity of the oxidation reaction to prevent the formation of other oxidative byproducts, such as those arising from modification of the indazole ring. nih.govdrugbank.com

Developing a scalable, high-yield synthetic route would not only streamline the availability of the reference standard but also reduce reliance on isolation from complex degradation mixtures, thereby ensuring higher purity and consistency of the standard itself.

Advanced Analytical Techniques for Ultrasensitive Detection and Characterization

The accurate detection and quantification of this compound, often present at trace levels, demand highly sensitive and specific analytical methods. While standard techniques like HPLC with UV detection have been successfully used to identify and separate the N-oxide from the parent drug, future research is heading towards the adoption of more advanced and powerful analytical platforms. researchgate.netajrconline.org

The limitations of current methods necessitate a move towards technologies that offer lower detection limits and greater structural confirmation. Key future directions include:

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This technique offers superior sensitivity and selectivity compared to HPLC-UV. Its ability to provide molecular weight and fragmentation data makes it invaluable for unambiguous identification and quantification of impurities. The successful application of LC-MS/MS for the simultaneous quantification of other drug N-oxides, such as cyclobenzaprine (B1214914) N-oxide, highlights its potential in this context. mdpi.com

Electrochemical Sensors: The development of novel electrochemical sensors represents a cutting-edge approach for rapid and low-cost detection. As demonstrated in the detection of other N-oxide compounds like 4-nitroquinoline (B1605747) N-oxide, these sensors can achieve exceptionally low detection limits (in the nanomolar range) and can be applied to complex biological matrices. mdpi.com

A comparative overview of these analytical techniques is presented below.

| Technique | Principle | Advantages | Future Research Focus |

|---|---|---|---|

| HPLC-UV | Separation based on polarity, detection via UV absorbance. ajrconline.org | Robust, widely available, good for routine analysis. | Method optimization for improved resolution from other impurities. |

| LC-MS/MS | Separation coupled with mass-based detection and fragmentation. mdpi.com | High sensitivity, high specificity, structural confirmation. mdpi.com | Development of validated methods for routine quality control and metabolic studies. |

| Electrochemical Sensors | Detection based on the electrochemical (oxidation/reduction) properties of the analyte. mdpi.com | Potentially ultra-sensitive, rapid, low-cost, and portable. mdpi.comresearchgate.net | Design and fabrication of a sensor specifically tailored for this compound detection. |

Mechanistic Understanding of N-Oxide Formation in Complex Biological and Pharmaceutical Systems

This compound is formed in two distinct environments: as a metabolite in the body and as a degradation product in pharmaceutical formulations. nih.govresearchgate.net A comprehensive mechanistic understanding of its formation in both contexts is essential for ensuring patient safety and product quality.

In Biological Systems: The metabolism of Granisetron is predominantly hepatic and involves pathways such as N-demethylation and aromatic ring oxidation. nih.govdrugbank.comnih.gov The formation of the N-oxide is a recognized metabolic route. In vitro studies suggest that this biotransformation is mediated, at least in part, by the cytochrome P450 enzyme system, with evidence pointing towards the involvement of the CYP3A family. nih.gov Future research should aim to:

Identify the specific CYP450 isoenzymes responsible for N-oxidation.

Investigate the kinetics of this metabolic pathway to better understand inter-individual variability.

Determine if the N-oxide metabolite possesses any pharmacological or toxicological activity.

In Pharmaceutical Systems: The presence of this compound in the final drug product is often a result of oxidative degradation. researchgate.net Its formation can be triggered by exposure to oxygen, light, or the presence of reactive species within the formulation excipients. Future studies need to focus on:

Identifying the specific chemical pathways leading to N-oxide formation under various stress conditions (e.g., heat, humidity, light, oxidizing agents).

Elucidating the role of formulation components and trace contaminants (like metal ions) in catalyzing the degradation process.

Characterizing the degradation kinetics to understand the rate of formation under different storage conditions.

Predictive Modeling for Impurity Formation and Stability Assessment in Drug Development

In modern pharmaceutical development, a proactive approach to ensuring drug product quality and stability is paramount. Predictive modeling offers a powerful tool to forecast the formation of impurities like this compound over the shelf-life of a product. This aligns with the principles of Quality by Design (QbD), which emphasizes building quality into a product from the outset.

Future research in this area should focus on developing robust predictive models based on data from accelerated stability and forced degradation studies. mdpi.com Such models would:

Utilize kinetic data on the rate of this compound formation at elevated temperatures and humidity levels.

Employ mathematical equations, such as the Arrhenius equation, to predict degradation rates under long-term storage conditions (e.g., 25 °C/60% RH). mdpi.com

Incorporate the impact of other variables, such as packaging materials and initial levels of reactants, on impurity generation.

The successful implementation of these models would enable pharmaceutical scientists to more accurately establish product shelf-life, define optimal storage and packaging requirements, and mitigate the risk of stability failures, ultimately ensuring a safer and more effective product.

Q & A

Q. How can advanced imaging techniques enhance understanding of this compound’s blood-brain barrier (BBB) penetration?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.